2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

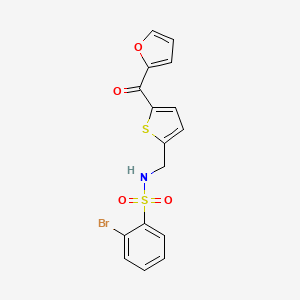

2-Bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a furan-2-carbonyl group and a benzenesulfonamide moiety bearing a bromine atom.

Synthesis Insights:

The synthesis of such compounds typically involves multi-step reactions. For instance, brominated heterocycles like 5-bromothiophene or 2-bromofuran are sulfonated using chlorosulfonic acid (). Subsequent functionalization, such as coupling with furan-2-carbonyl groups or alkylation of the sulfonamide nitrogen, is achieved via Suzuki reactions or nucleophilic substitutions (). The target compound’s synthesis likely follows analogous protocols, leveraging bromothiophene intermediates and sulfonyl chloride chemistry .

Properties

IUPAC Name |

2-bromo-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S2/c17-12-4-1-2-6-15(12)24(20,21)18-10-11-7-8-14(23-11)16(19)13-5-3-9-22-13/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJBKVWKTZBWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.

Synthesis of the Thiophene Derivative: The thiophene ring is synthesized through heterocyclization reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling of the Furan and Thiophene Derivatives: The furan-2-carbonyl group is then coupled with the thiophene derivative using cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Introduction of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of furan and thiophene.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit promising antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies report minimal inhibitory concentrations (MICs) that suggest significant potency.

- Anticancer Properties : A series of benzofuran-based sulfonamides, including this compound, have been evaluated for their anticancer efficacy against multiple cancer cell lines. Some derivatives demonstrated selective growth inhibition, indicating potential for targeted cancer therapies .

- Anti-inflammatory Effects : In vivo studies have shown that certain sulfonamide derivatives can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats, suggesting their utility in treating inflammatory conditions .

Materials Science

The unique electronic properties imparted by the furan and thiophene rings make this compound suitable for applications in organic semiconductors and advanced materials. Its ability to act as a building block in synthesizing more complex molecules enhances its relevance in material science research.

Anticancer Activity Study

A study evaluated benzofuran-based sulfonamides against a panel of sixty cancer cell lines, revealing selective growth inhibition for specific derivatives. The findings underscore the importance of structural modifications in enhancing efficacy against targeted cancer types .

Antimicrobial Efficacy Study

Recent evaluations highlighted the antimicrobial activity of new benzenesulfonamide derivatives, demonstrating effective inhibition against common pathogens with promising MIC values. This emphasizes the critical role that structural features play in determining biological activity .

Mechanism of Action

The mechanism of action of 2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s bromine and furan-2-carbonyl groups enhance steric bulk and electronic effects compared to simpler analogs like int-8 and 1l. These substituents may influence solubility and binding interactions in biological systems .

- Synthetic Yields : Yields for analogs range from 65% to 89%, depending on reaction conditions. The absence of yield data for the target compound suggests optimization may be required for scalability .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Compounds

Analysis :

- The target compound’s predicted NMR profile aligns with analogs, showing characteristic aromatic protons (δ 7.5–8.1) and methylene linker signals (δ ~4.5) .

- HRMS data for int-8 and 1l demonstrate high accuracy (<0.0004 Da error), underscoring the reliability of mass spectrometry for structural confirmation .

Comparative Efficacy :

- The bromine atom may enhance DNA-binding or enzyme inhibition compared to non-halogenated analogs .

Biological Activity

2-bromo-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound characterized by multiple functional groups, including a bromo substituent, furan, and thiophene moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of furan and thiophene rings enhances its electronic properties, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄BrN₃O₃S |

| Molecular Weight | 388.26 g/mol |

| CAS Number | Not specified |

Anticancer Potential

Preliminary studies suggest that derivatives of compounds similar to this compound may exhibit significant anticancer activities. For instance, benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The interaction of this compound with HDACs could potentially lead to altered gene expression and apoptosis in cancer cells .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Molecules with similar furan and thiophene components have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory pathway. Molecular docking studies could reveal binding affinities that support its use as an anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound may possess antimicrobial properties. In vitro studies have demonstrated that certain benzenesulfonamides exhibit significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated a series of benzofuran-based sulphonamides for their anticancer properties against a panel of sixty cancer cell lines. Some derivatives showed selective growth inhibitory activity, suggesting that structural modifications can enhance efficacy against specific cancer types .

- Anti-inflammatory Effects : In vivo experiments demonstrated that certain sulphonamide derivatives significantly inhibited carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory agents .

- Antimicrobial Efficacy : A recent evaluation of new benzenesulphonamide derivatives revealed promising antimicrobial activity with MIC values indicating potency against common pathogens such as E. coli and S. aureus. These findings underscore the importance of structural features in determining biological activity .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, starting with bromination followed by the introduction of thiophene and furan rings through cyclization reactions. This synthetic approach allows for the precise construction of the desired compound while providing opportunities for further modifications to enhance biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.